molecular formula C21H23N3O3S2 B2719928 N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 942002-78-0

N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2719928
CAS No.: 942002-78-0
M. Wt: 429.55
InChI Key: MERQUBQQKJGIOP-UHFFFAOYSA-N
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Description

This benzamide-thiazol hybrid compound features a benzo[d]thiazole core linked to a sulfonamide-substituted benzamide moiety. Such structural motifs are frequently employed in medicinal chemistry for targeting enzymes or receptors, such as kinase inhibitors or protease modulators . While direct biological data for this compound is unavailable in the provided evidence, its design aligns with strategies to optimize solubility (via sulfonyl groups) and target engagement (via the piperidine-thiazol framework) .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-2-17-5-3-4-12-24(17)29(26,27)18-9-6-15(7-10-18)21(25)23-16-8-11-20-19(13-16)22-14-28-20/h6-11,13-14,17H,2-5,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERQUBQQKJGIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of Benzothiazole Moiety: Starting with 2-aminothiophenol and benzoic acid derivatives under cyclization conditions to form the benzothiazole ring.

    Sulfonylation: The benzothiazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base like triethylamine.

    Coupling with Piperidine: The sulfonylated intermediate is then coupled with 2-ethylpiperidine under nucleophilic substitution conditions.

    Amidation: Finally, the product is obtained by amidation with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The benzamide and sulfonamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzamide or sulfonamide groups.

    Substitution: Substituted benzamide or sulfonamide derivatives.

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways by modulating the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural similarities with benzamide-thiazol derivatives reported in , particularly Compound 83 and Compound 84 . Key differences lie in the substituents and functional groups (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

Compound Core Structure Substituents (R1, R2) Key Functional Groups Potential Pharmacokinetic Impact
Target Compound Benzamide-thiazol R1: 4-((2-ethylpiperidin-1-yl)sulfonyl) Sulfonyl, piperidine Enhanced solubility, flexible binding
Compound 83 Benzamide-thiazol R1: 4-(2-methoxyphenyl), R2: trifluoromethoxy Methoxy, trifluoromethoxy Increased lipophilicity, metabolic stability
Compound 84 Benzamide-thiazol R1: 4-hydroxyphenyl, R2: methoxybenzoyl Hydroxy, methoxy Polar interactions, potential for H-bonding
  • Sulfonyl vs. Ether/Trifluoromethoxy Groups : The sulfonyl group in the target compound likely improves aqueous solubility compared to the lipophilic trifluoromethoxy and methoxy groups in Compounds 83 and 84. Sulfonamides also exhibit moderate acidity (pKa ~1–3), which may enhance binding to basic residues in target proteins .
  • Piperidine vs. This flexibility could be modeled using tools like AutoDock4 to predict binding poses .

Computational Insights

  • Electrostatic Potential Analysis: Multiwfn wavefunction analysis could reveal differences in electron density distribution. For instance, the sulfonyl group in the target compound may create a strong electron-deficient region, favoring interactions with positively charged residues, whereas the electron-rich trifluoromethoxy group in Compound 83 might engage in halogen bonding .
  • Docking Studies : AutoDock4 simulations could compare the binding affinities of these compounds to hypothetical targets (e.g., kinases). The piperidine group’s flexibility may allow the target compound to adopt optimal binding conformations, while rigid substituents in Compounds 83 and 84 might limit adaptability .

Research Implications and Limitations

  • Advantages : Enhanced solubility (sulfonyl group) and adaptable binding (piperidine).
  • Limitations : The trifluoromethoxy group in Compound 83 may offer superior metabolic stability, whereas the target compound’s piperidine could introduce susceptibility to oxidative metabolism.

Biological Activity

N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a benzothiazole moiety, a sulfonamide linkage, and a piperidine ring, which contribute to its biological activity. Understanding the biological effects and mechanisms of action of this compound is crucial for its development as a drug candidate.

The molecular formula of this compound is C21H23N3O3S2, with a molecular weight of 429.6 g/mol. The structure includes significant functional groups that are known to interact with biological targets.

PropertyValue
Molecular FormulaC21H23N3O3S2
Molecular Weight429.6 g/mol
CAS Number942002-78-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound may modulate various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Targets:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It can bind to receptors, altering their activity and downstream signaling.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds similar to this compound. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory activity, which could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis. This activity is often linked to the modulation of cytokine production and immune response.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A library of benzothiazole derivatives was synthesized and screened for antimicrobial activity against Pseudomonas aeruginosa.
    • Results indicated that certain derivatives exhibited significant inhibition of bacterial growth without affecting cell viability.
    • This suggests potential for developing new antimicrobial agents based on the benzothiazole scaffold .
  • Investigation into Anti-inflammatory Properties :
    • A study focused on the anti-inflammatory effects of similar compounds in models of lung inflammation.
    • Findings showed that these compounds reduced markers of inflammation and improved lung function in animal models .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate enzyme activities associated with inflammatory pathways. The compound's ability to inhibit specific protein kinases suggests its potential use in treating inflammatory diseases.

In Vivo Studies

Animal studies have highlighted the efficacy of this compound in reducing inflammation and improving clinical outcomes in models of respiratory diseases. These findings support further exploration into its therapeutic applications.

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